molecular formula C13H19N5 B1531852 4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine CAS No. 2204562-48-9

4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine

Cat. No.: B1531852
CAS No.: 2204562-48-9
M. Wt: 245.32 g/mol
InChI Key: AGILVGLQFZPYEV-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine is a chemical compound that belongs to the class of heterocyclic amines. It features a diazepane ring fused with an indazole moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine typically involves the formation of the diazepane ring followed by the introduction of the indazole group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-1,4-diazepane with 3-aminoindazole in the presence of a suitable catalyst can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-1,4-diazepan-1-yl)acetic acid
  • 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine
  • 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid

Uniqueness

4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine is unique due to its indazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(4-methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-17-6-3-7-18(9-8-17)11-5-2-4-10-12(11)13(14)16-15-10/h2,4-5H,3,6-9H2,1H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGILVGLQFZPYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC3=C2C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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